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molecular formula C22H23F2NO3 B8057935 5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

Cat. No. B8057935
M. Wt: 387.4 g/mol
InChI Key: SSNLQKKZPHUPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569535B2

Procedure details

5,6-Difluoro-2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid (158) (200 mg, 0.63 mmol) is dissolved in acetic acid (15 mL) by heating. The resulting solution is cooled down to RT and then the catalyst, Pd—C (5 wt. % Pd, 134 mg, 6.3% mmol) is added under argon. The resulting reaction mixture is moved to the Paar apparatus to run hydrogenation: 55 psi, 95° C., overnight. The catalyst is removed by filtration through a pre-column (10 g silica gel) and washed with EtOH. The combined organic solution is concentrated in vacuo. The residue is purified by HPLC to give a pure product (159) as white solid (170 mg, 84%).
Name
5,6-Difluoro-2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
134 mg
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][C:6]([NH:15][C:16](=[O:28])[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH:24]=[C:25]([CH3:27])[CH3:26])([C:12]([OH:14])=[O:13])[CH2:5]2>C(O)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][C:6]([NH:15][C:16](=[O:28])[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH2:24][CH:25]([CH3:26])[CH3:27])([C:12]([OH:14])=[O:13])[CH2:5]2

Inputs

Step One
Name
5,6-Difluoro-2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C2CC(CC2=CC1F)(C(=O)O)NC(C1=C(C(=CC=C1)C)C=C(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
134 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
55 psi, 95° C., overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pre-column (10 g silica gel)
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC(CC2=CC1F)(C(=O)O)NC(C1=C(C(=CC=C1)C)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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